molecular formula C22H25NO5S B11045011 5-(4-Ethoxyphenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-Ethoxyphenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11045011
M. Wt: 415.5 g/mol
InChI Key: QCFOFAQJHBVBCX-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes ethoxyphenyl, ethoxypropyl, hydroxy, and thienylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethoxyphenyl, ethoxypropyl, hydroxy, and thienylcarbonyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrol-2-ones. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

5-(4-Ethoxyphenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents, such as:

  • 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-Propoxyphenyl)-1-(3-propoxypropyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-Ethoxyphenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct physical, chemical, and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-1-(3-ethoxypropyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H25NO5S/c1-3-27-13-6-12-23-19(15-8-10-16(11-9-15)28-4-2)18(21(25)22(23)26)20(24)17-7-5-14-29-17/h5,7-11,14,19,25H,3-4,6,12-13H2,1-2H3

InChI Key

QCFOFAQJHBVBCX-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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